molecular formula C8H14N2O B1289950 [(5-Isobutylisoxazol-3-yl)methyl]amine CAS No. 893639-01-5

[(5-Isobutylisoxazol-3-yl)methyl]amine

Cat. No.: B1289950
CAS No.: 893639-01-5
M. Wt: 154.21 g/mol
InChI Key: HGYSMQSHSYGZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Isobutylisoxazol-3-yl)methyl]amine is a chemical compound with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . It is a specialty product often used in proteomics research . The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of intermediates using hydroxylamine hydrochloride (NH₂OH·HCl) in methanolic conditions . The reaction conditions often require refluxing for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production methods for [(5-Isobutylisoxazol-3-yl)methyl]amine are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[(5-Isobutylisoxazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

[(5-Isobutylisoxazol-3-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(5-Isobutylisoxazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The isoxazole ring can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A basic structure similar to [(5-Isobutylisoxazol-3-yl)methyl]amine but without the isobutyl and amine groups.

    3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions of the isoxazole ring.

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isobutyl group and amine functionality make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)3-8-4-7(5-9)10-11-8/h4,6H,3,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYSMQSHSYGZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629708
Record name 1-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893639-01-5
Record name 1-[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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